molecular formula C14H18N2O B2647523 N-[(1-Methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]prop-2-enamide CAS No. 2109140-72-7

N-[(1-Methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]prop-2-enamide

Cat. No.: B2647523
CAS No.: 2109140-72-7
M. Wt: 230.311
InChI Key: ZJKHLHFJBLOGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-Methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]prop-2-enamide, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research. Q-VD-OPh has been found to inhibit caspase activity and has been used to study the role of caspases in various biological processes.

Mechanism of Action

N-[(1-Methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]prop-2-enamide inhibits caspase activity by binding to the active site of caspases. Caspases are activated by proteolytic cleavage, and this compound prevents this cleavage by binding to the active site of caspases. This compound has been found to be a potent inhibitor of caspase-3, -6, -7, -8, and -9.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit apoptosis, inflammation, and immune response. This compound has also been found to protect against ischemia-reperfusion injury and oxidative stress.

Advantages and Limitations for Lab Experiments

N-[(1-Methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]prop-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of caspases and has been found to be effective in various cell types and animal models. This compound is also stable and easy to use. However, this compound has some limitations. It has been found to be toxic at higher concentrations, and its effects on non-caspase proteins are not well understood.

Future Directions

There are several future directions for N-[(1-Methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]prop-2-enamide research. One direction is to study the effects of this compound on non-caspase proteins. Another direction is to study the effects of this compound in combination with other drugs. This compound has also been found to have potential therapeutic applications in various diseases, and future research could focus on developing this compound-based therapies. Additionally, further research could focus on developing more potent and selective caspase inhibitors.
In conclusion, this compound is a small molecule inhibitor that has been widely used in scientific research to study the role of caspases in various biological processes. This compound has several advantages for lab experiments but also has some limitations. Future research could focus on developing this compound-based therapies and more potent and selective caspase inhibitors.

Synthesis Methods

N-[(1-Methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]prop-2-enamide can be synthesized using a simple two-step reaction. The first step involves the synthesis of 1-methyl-3,4-dihydro-2H-quinolin-4-amine, which can be achieved by reacting 2-acetyl-1-methylpyridinium iodide with sodium borohydride. The second step involves the reaction of 1-methyl-3,4-dihydro-2H-quinolin-4-amine with propargyl bromide and then with O-phenylenediamine to yield this compound.

Scientific Research Applications

N-[(1-Methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]prop-2-enamide has been widely used in scientific research to study the role of caspases in various biological processes. Caspases are a family of cysteine proteases that play a crucial role in apoptosis, inflammation, and immune response. This compound has been found to inhibit caspase activity and has been used to study the role of caspases in various diseases such as cancer, neurodegenerative diseases, and autoimmune diseases.

Properties

IUPAC Name

N-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-3-14(17)15-10-11-8-9-16(2)13-7-5-4-6-12(11)13/h3-7,11H,1,8-10H2,2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKHLHFJBLOGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C2=CC=CC=C21)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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